molecular formula C14H14N6O2 B12170278 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B12170278
M. Wt: 298.30 g/mol
InChI Key: QCFCZWINMRGLKQ-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the pyridin-4-yl substituent. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide is unique due to its specific structural features, such as the methoxy group and the pyridin-4-yl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C14H14N6O2/c1-22-14-5-3-12-18-17-11(20(12)19-14)2-4-13(21)16-10-6-8-15-9-7-10/h3,5-9H,2,4H2,1H3,(H,15,16,21)

InChI Key

QCFCZWINMRGLKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=NC=C3)C=C1

Origin of Product

United States

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